molecular formula C12H18O B13825002 4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 4705-09-3

4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No.: B13825002
CAS No.: 4705-09-3
M. Wt: 178.27 g/mol
InChI Key: MTLGZOPMHYWXRN-UHFFFAOYSA-N
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Description

4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C₁₂H₁₈O. It is known for its unique structure, which includes a cyclohexene ring substituted with isopropylidene and trimethyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one can be synthesized through several methods. One common route involves the reaction of isophorone with acetone in the presence of a base. The reaction typically occurs under controlled conditions, such as a temperature range of 150-300°C and a pressure of 3.0-3.5 MPa .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous processes. The reaction mixture is subjected to distillation to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Isopropylidene-3,5,5-trimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and applications .

Properties

CAS No.

4705-09-3

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3,5,5-trimethyl-4-propan-2-ylidenecyclohex-2-en-1-one

InChI

InChI=1S/C12H18O/c1-8(2)11-9(3)6-10(13)7-12(11,4)5/h6H,7H2,1-5H3

InChI Key

MTLGZOPMHYWXRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1=C(C)C)(C)C

Origin of Product

United States

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